5-Amino-2-fluoro-4-methoxyphenol
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Overview
Description
5-Amino-2-fluoro-4-methoxyphenol is an organic compound with the molecular formula C7H8FNO2 It is a phenol derivative, characterized by the presence of an amino group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-Amino-2-fluoro-4-methoxyphenol may involve multi-step synthesis processes, including the use of high temperatures and inert atmospheres to ensure the stability of the intermediate compounds. The process may also involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-4-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may produce various substituted phenols .
Scientific Research Applications
5-Amino-2-fluoro-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxyphenol: Similar structure but lacks the fluorine atom.
2-Fluoro-4-methoxyphenol: Similar structure but lacks the amino group.
4-Methoxyphenol: Similar structure but lacks both the amino and fluorine groups.
Uniqueness
5-Amino-2-fluoro-4-methoxyphenol is unique due to the presence of all three functional groups (amino, fluoro, and methoxy) on the phenol ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C7H8FNO2 |
---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
5-amino-2-fluoro-4-methoxyphenol |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-2-4(8)6(10)3-5(7)9/h2-3,10H,9H2,1H3 |
InChI Key |
JZCVLEUVUVKNTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)O)F |
Origin of Product |
United States |
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